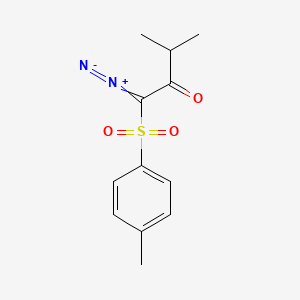
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate is a chemical compound known for its unique structure and reactivity. It contains a diazonium group, a sulfonyl group, and a butenolate moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate typically involves the following steps:
Formation of the diazonium salt: This is achieved by reacting an aromatic amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid.
Introduction of the sulfonyl group: The diazonium salt is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonylated intermediate.
Formation of the butenolate moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate undergoes various types of chemical reactions, including:
Substitution reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to a variety of substituted products.
Reduction reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sulfonyl chlorides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate involves its reactivity as a diazonium compound. The diazonium group is highly electrophilic, allowing it to participate in various substitution and coupling reactions. The sulfonyl group enhances the compound’s stability and reactivity, while the butenolate moiety provides additional sites for chemical modification.
Comparaison Avec Des Composés Similaires
1-Diazonio-3-methyl-1-(4-methylbenzene-1-sulfonyl)but-1-en-2-olate can be compared with other diazonium compounds, such as:
1-Diazonio-3-methyl-1-(4-chlorobenzene-1-sulfonyl)but-1-en-2-olate: Similar structure but with a chloro substituent instead of a methyl group.
1-Diazonio-3-methyl-1-(4-nitrobenzene-1-sulfonyl)but-1-en-2-olate: Contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it suitable for a wide range of chemical transformations and applications.
Propriétés
Numéro CAS |
394213-35-5 |
|---|---|
Formule moléculaire |
C12H14N2O3S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
1-diazo-3-methyl-1-(4-methylphenyl)sulfonylbutan-2-one |
InChI |
InChI=1S/C12H14N2O3S/c1-8(2)11(15)12(14-13)18(16,17)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
Clé InChI |
BPDJYHYNEQRLLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




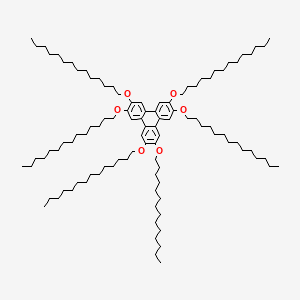
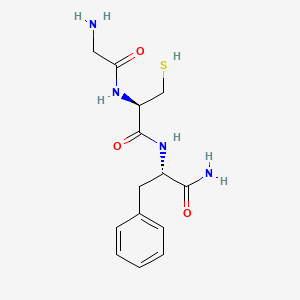
methylene}dibenzene](/img/structure/B14248372.png)

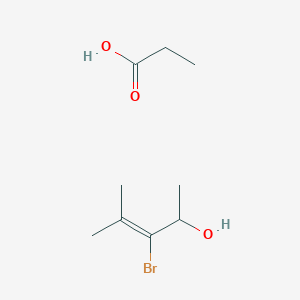

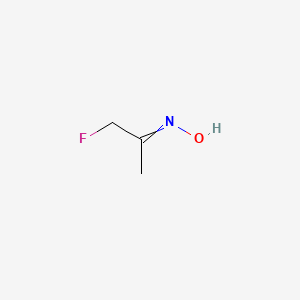
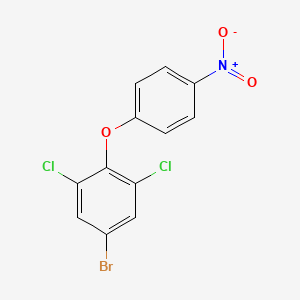
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)


